molecular formula C21H32O5 B4980084 Diethyl 2-[4-(4-tert-butylphenoxy)butyl]propanedioate

Diethyl 2-[4-(4-tert-butylphenoxy)butyl]propanedioate

Cat. No.: B4980084
M. Wt: 364.5 g/mol
InChI Key: KIBZTDSPZRIPSX-UHFFFAOYSA-N
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Description

Diethyl 2-[4-(4-tert-butylphenoxy)butyl]propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a diethyl propanedioate moiety linked to a butyl chain, which is further connected to a tert-butylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[4-(4-tert-butylphenoxy)butyl]propanedioate typically involves a multi-step process. One common method includes the esterification of diethyl malonate with 4-(4-tert-butylphenoxy)butyl bromide. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[4-(4-tert-butylphenoxy)butyl]propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Diethyl 2-[4-(4-tert-butylphenoxy)butyl]propanedioate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl 2-[4-(4-tert-butylphenoxy)butyl]propanedioate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites, which can then interact with enzymes or receptors in biological systems. The tert-butylphenoxy group may also play a role in modulating the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-[4-(4-methylphenoxy)butyl]propanedioate
  • Diethyl 2-[4-(4-ethylphenoxy)butyl]propanedioate
  • Diethyl 2-[4-(4-isopropylphenoxy)butyl]propanedioate

Uniqueness

Diethyl 2-[4-(4-tert-butylphenoxy)butyl]propanedioate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This structural feature can enhance the compound’s selectivity and efficacy in various applications compared to its analogs.

Properties

IUPAC Name

diethyl 2-[4-(4-tert-butylphenoxy)butyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O5/c1-6-24-19(22)18(20(23)25-7-2)10-8-9-15-26-17-13-11-16(12-14-17)21(3,4)5/h11-14,18H,6-10,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBZTDSPZRIPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCOC1=CC=C(C=C1)C(C)(C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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